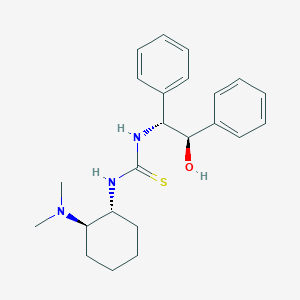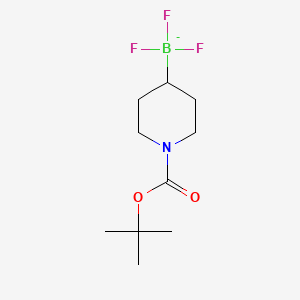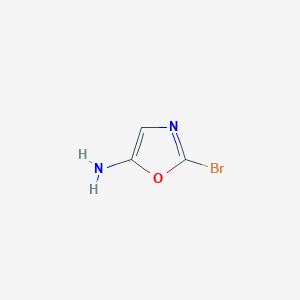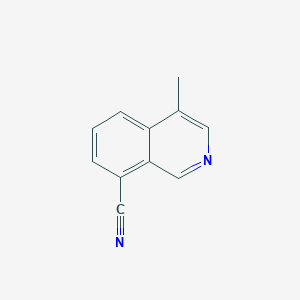
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and its utility in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting with the preparation of the cyclohexyl and diphenylethyl precursors. These precursors are then subjected to a series of reactions, including amination and thiourea formation, under controlled conditions to yield the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Biology: Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways, making it a valuable tool in research and development .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1R,2R)-2-hydroxy-1,2-diphenylethyl)thiourea stands out due to its unique combination of a cyclohexyl group and a diphenylethyl group. Similar compounds include:
1R,2R-(-)-cyclohexanediamine: Known for its use in asymmetric synthesis.
α-Chiral primary amines: Valuable in the synthesis of pharmaceuticals and as chiral ligands.
This compound’s distinct structure and properties make it a versatile and valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H31N3OS |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1R,2R)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22-/m1/s1 |
Clé InChI |
BIOUFBCQNRENED-GXRSIYKFSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
SMILES canonique |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)


![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)

![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)


![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
